

3-Quinolineboronic acid CAS number and properties

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Compound of Interest

Compound Name: 3-Quinolineboronic acid

Cat. No.: B126008

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An In-depth Technical Guide to **3-Quinolineboronic Acid**

Introduction

3-Quinolineboronic acid, identified by CAS number 191162-39-7, is a versatile heterocyclic organic compound.^{[1][2][3]} It belongs to the family of arylboronic acids, which are crucial reagents in modern organic synthesis. The presence of the quinoline scaffold, a key pharmacophore in many biologically active compounds, combined with the reactive boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science.^{[4][5]} This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers in drug development.

Properties of 3-Quinolineboronic Acid

The physical and chemical properties of **3-Quinolineboronic acid** are summarized below. It typically appears as a solid, with colors ranging from light pink or orange to light brown powder.^[6]

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	191162-39-7	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BNO ₂	[1] [2] [7]
Molecular Weight	172.98 g/mol	[1] [2]
Melting Point	191-196 °C	[1]
148-155 °C	[7] [8]	
Boiling Point	400.3 ± 37.0 °C (Predicted)	[7]
Density	1.28 ± 0.1 g/cm ³ (Predicted)	[7]
Form	Solid	[1]
Storage Temperature	2-8°C	[1]
Synonyms	(3-Quinolinyl)boronic acid, (3-Quinolyl)boronic acid, Quinolin-3-ylboronic acid	[1]

Note: Discrepancies in melting point values may arise from different experimental conditions or the presence of varying amounts of the corresponding anhydride.[\[6\]](#)

Safety and Handling

3-Quinolineboronic acid is classified as an irritant. Appropriate safety precautions must be taken during handling.

Table 2: Hazard and Safety Information

Category	Information	Reference
Signal Word	Warning	[1] [9]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1] [9]
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	[1]
Hazard Class	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	[1]
Target Organs	Respiratory system	[1]
Personal Protective	Wear suitable protective clothing, gloves, and eye/face protection.	[7] [10]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.	[9] [11]
First Aid (Skin)	Wash off immediately with soap and plenty of water.	[9] [11]
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration.	[9] [11]
Storage	Store in a well-ventilated, dry, and cool place. Keep container tightly closed.	[1] [11]

Experimental Protocols

Synthesis of 3-Quinolineboronic Acid from 3-Bromoquinoline

This protocol describes a common method for synthesizing **3-Quinolineboronic acid** via lithium-halogen exchange followed by borylation.[12][13]

Materials:

- 3-Bromoquinoline
- Triisopropyl borate
- n-Butyllithium (n-BuLi) in hexane (e.g., 2M solution)
- Anhydrous Tetrahydrofuran (THF)
- 2M Hydrochloric acid (HCl)
- 2M Sodium bicarbonate (NaHCO₃) or 5N Sodium hydroxide (NaOH)
- Ethyl acetate (EA) or Tetrahydrofuran (THF) for extraction
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Dry ice/acetone bath
- Nitrogen or Argon atmosphere setup

Procedure:

- Setup: Add 3-bromoquinoline (1 equivalent) and triisopropyl borate (2 equivalents) to a two-necked round-bottom flask under an inert nitrogen atmosphere. Dissolve the reactants in anhydrous THF.
- Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (2 equivalents) dropwise to the cooled solution over 1 hour, maintaining the temperature at -78°C.
- Reaction: Stir the mixture at -78°C for an additional 2 hours.

- Warming: Remove the cooling bath and allow the reaction mixture to warm slowly to 0°C.
- Quenching: Quench the reaction by adding 2M HCl solution.
- Neutralization: Adjust the pH of the aqueous layer to ~7 using a 2M NaHCO₃ or 5N NaOH solution.[12][13]
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 100 mL).[13]
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Precipitation: Add hexane to the concentrated residue to precipitate the product.
- Isolation: Collect the resulting white solid via filtration to yield **3-Quinolineboronic acid**.[13]



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Caption: General workflow for the synthesis of **3-Quinolineboronic acid**.

Suzuki-Miyaura Cross-Coupling

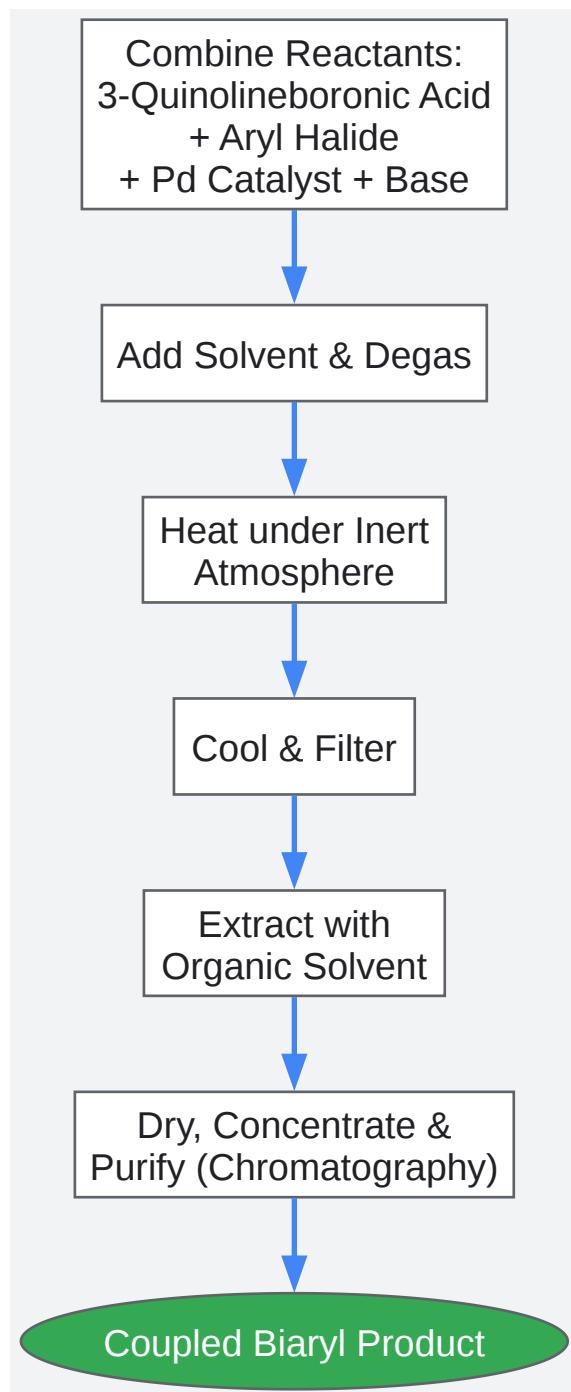
3-Quinolineboronic acid is a key reactant for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex heterobiaryls.[1][4][8]

General Protocol:

- Setup: In a reaction vessel, combine the aryl halide or triflate (1 equivalent), **3-Quinolineboronic acid** (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf) or

Pd₂(dba)₃/ligand, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, CsF, or Na₂CO₃, 2-10 equivalents).[14]

- Solvent: Add a suitable solvent system, such as a mixture of toluene/dioxane and an aqueous base solution (e.g., 2M Na₂CO₃).[14]
- Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen.
- Reaction: Heat the mixture under an inert atmosphere (e.g., at 85-100°C) for several hours or until the reaction is complete (monitored by TLC or LC-MS).[14][15]
- Workup: After cooling to room temperature, filter the mixture through Celite. Separate the organic and aqueous layers.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry, concentrate, and purify the crude product using column chromatography to isolate the desired coupled product.

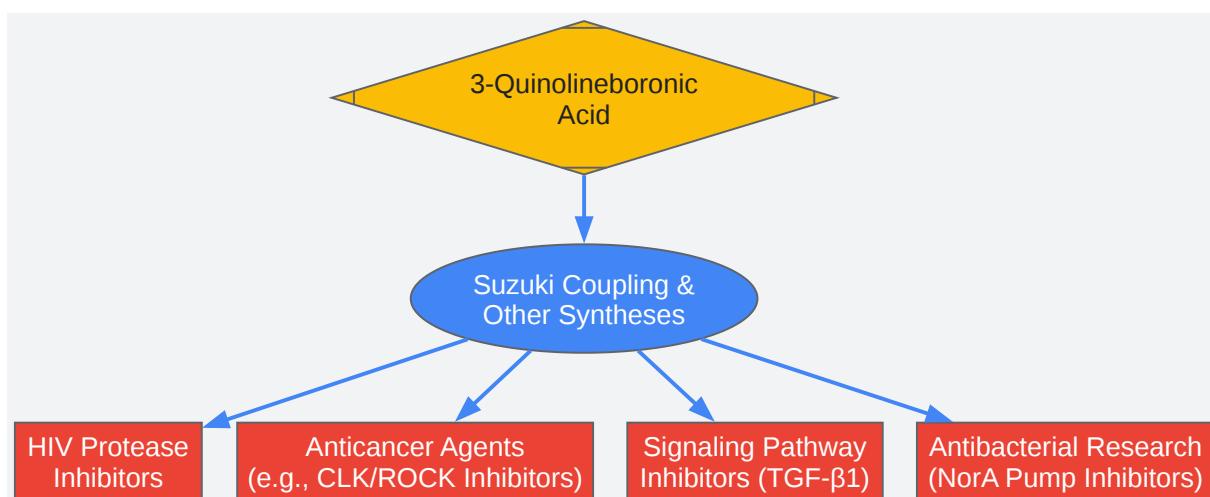
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

3-Quinolineboronic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its applications include:

- Antiviral Agents: It is used as a reactant in the preparation of P1-substituted HIV protease inhibitors that show activity against drug-resistant viral strains.[1]
- Anticancer Research: The quinoline nucleus is a component of various anticancer agents. [16] **3-Quinolineboronic acid** has been incorporated into novel compounds designed as dual CLK/ROCK inhibitors for potential cancer therapy.[17]
- Signal Transduction Inhibition: It serves as a building block for synthesizing inhibitors of TGF- β 1 and activin A signaling pathways.[1]
- Antibacterial Research: The compound has been identified as a potential inhibitor of the NorA efflux pump in *Staphylococcus aureus*, which could help in overcoming antibiotic resistance.[6] When tested against a NorA over-expressing strain, it enhanced the activity of ciprofloxacin.
- Fluorescent Probes: Like other boronic acid derivatives, it can be used in the development of fluorescent sensors, particularly for detecting sugar molecules.[6][8]



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Caption: Role of **3-Quinolineboronic acid** as a key building block in drug discovery.

Conclusion

3-Quinolineboronic acid is a cornerstone reagent for chemists and pharmacologists. Its well-defined properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable pathway to novel and complex molecular architectures. Its demonstrated utility in the synthesis of potent antiviral, anticancer, and antibacterial compounds underscores its significance in the ongoing quest for new therapeutic agents. Proper handling and adherence to established protocols are essential for its safe and effective use in the laboratory.

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